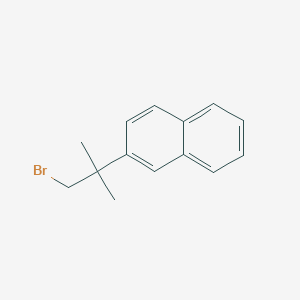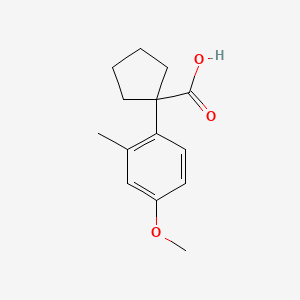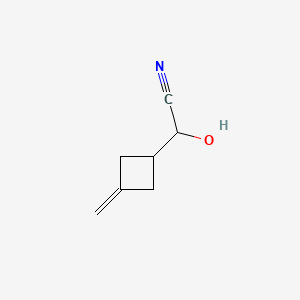
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is a compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound belongs to the class of cyclobutyl carbinol nitriles and features a cyano group (CN) and a hydroxyl group (OH) attached to the same carbon atom. It was first synthesized by researchers at the University of Illinois in 2004 using a photochemical reaction to convert 2-cyanocyclobutanone to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile can be synthesized through several methods, involving both photochemical and thermal reactions. The initial synthesis involved a photochemical reaction to convert 2-cyanocyclobutanone to the desired compound. Other methods include thermal reactions that have been characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the photochemical and thermal reactions used in its synthesis would need to be evaluated for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cyano and hydroxyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typical conditions involve controlled temperatures and the use of solvents such as ethanol and methanol.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted nitriles.
Scientific Research Applications
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has been used as a reagent in the synthesis of other compounds, such as pyrrolidines and piperidines. Its unique structure and reactivity make it a valuable intermediate in organic synthesis. Additionally, the compound has shown potential in biological applications, including antimicrobial and antifungal activities. It has also been investigated for its anticancer potential.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The compound’s antimicrobial and antifungal activities are likely due to its ability to disrupt cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile include other cyclobutyl carbinol nitriles and related nitrile-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a cyano group and a hydroxyl group attached to the same carbon atom.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-6(3-5)7(9)4-8/h6-7,9H,1-3H2 |
InChI Key |
HDSLEHKDXOOJHI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


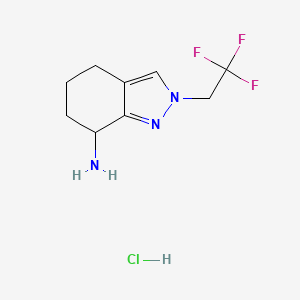
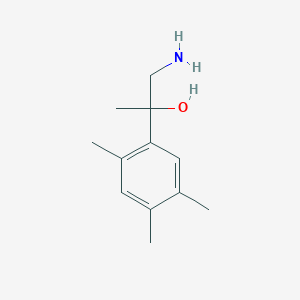
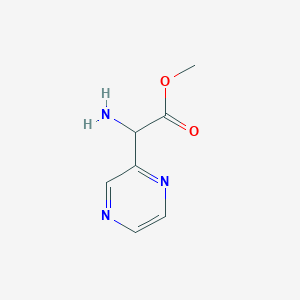
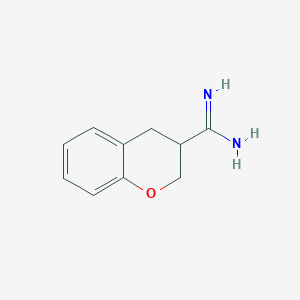
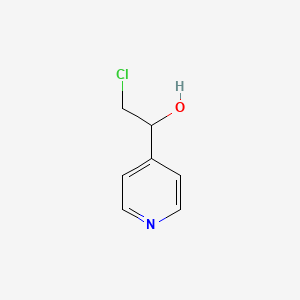
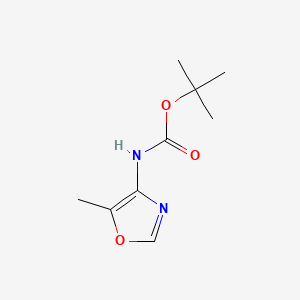

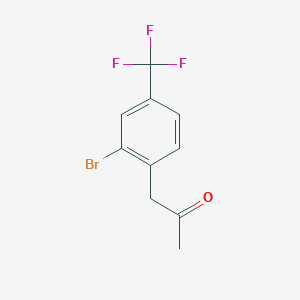
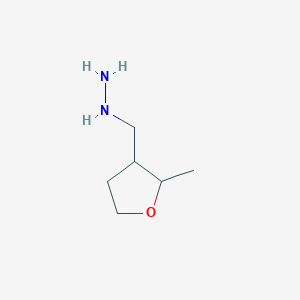
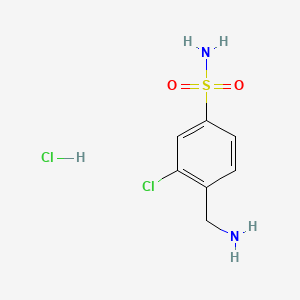
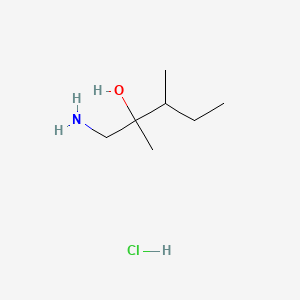
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
